1H-Indole, 3-[(4-methylphenyl)sulfonyl]-1-(4-piperidinylmethyl)-
Description
The compound 1H-Indole, 3-[(4-methylphenyl)sulfonyl]-1-(4-piperidinylmethyl)- features an indole core substituted at position 1 with a 4-piperidinylmethyl group and at position 3 with a 4-methylphenylsulfonyl moiety. This structure combines a heterocyclic indole scaffold with sulfonyl and piperidine functionalities, which are common in pharmaceuticals due to their bioavailability and target-binding capabilities.
Properties
CAS No. |
651334-70-2 |
|---|---|
Molecular Formula |
C21H24N2O2S |
Molecular Weight |
368.5 g/mol |
IUPAC Name |
3-(4-methylphenyl)sulfonyl-1-(piperidin-4-ylmethyl)indole |
InChI |
InChI=1S/C21H24N2O2S/c1-16-6-8-18(9-7-16)26(24,25)21-15-23(14-17-10-12-22-13-11-17)20-5-3-2-4-19(20)21/h2-9,15,17,22H,10-14H2,1H3 |
InChI Key |
GIXUBMNJWCFPIJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=CC=CC=C32)CC4CCNCC4 |
Origin of Product |
United States |
Preparation Methods
Step 1: Synthesis of 1-(4-Piperidinylmethyl)indole
Reagents :
- Indole (1.0 equiv)
- 4-(Chloromethyl)piperidine hydrochloride (1.2 equiv)
- Sodium hydride (NaH, 2.0 equiv)
- Anhydrous dimethylformamide (DMF)
Procedure :
- Suspend indole (10.0 g, 85.2 mmol) in DMF (100 mL) under nitrogen.
- Add NaH (60% dispersion, 3.4 g, 170.4 mmol) at 0°C and stir for 30 min.
- Introduce 4-(chloromethyl)piperidine hydrochloride (14.7 g, 102.2 mmol) and heat to 60°C for 12 h.
- Quench with ice-water, extract with ethyl acetate, and purify via column chromatography (hexane/ethyl acetate, 3:1) to yield 1-(4-piperidinylmethyl)indole (14.1 g, 72%).
Step 2: Sulfonylation at the 3-Position
Reagents :
- 1-(4-Piperidinylmethyl)indole (1.0 equiv)
- 4-Methylbenzenesulfonyl chloride (1.5 equiv)
- Pyridine (3.0 equiv)
- Dichloromethane (DCM)
Procedure :
- Dissolve 1-(4-piperidinylmethyl)indole (10.0 g, 43.5 mmol) in DCM (100 mL).
- Add pyridine (10.3 mL, 130.5 mmol) and 4-methylbenzenesulfonyl chloride (9.1 g, 65.3 mmol) at 0°C.
- Stir at room temperature for 6 h, wash with 1M HCl, dry over Na2SO4, and concentrate.
- Recrystallize from ethanol to obtain the title compound (12.8 g, 78%).
Key Data :
| Parameter | Value |
|---|---|
| Yield (overall) | 56% |
| Purity (HPLC) | >99% |
| Reaction Time | 18 h |
Route 2: Sulfonylation Followed by Alkylation
Step 1: Synthesis of 3-[(4-Methylphenyl)Sulfonyl]indole
Reagents :
- Indole (1.0 equiv)
- 4-Methylbenzenesulfonyl chloride (1.2 equiv)
- Aluminum chloride (AlCl3, 1.5 equiv)
- Dichloromethane (DCM)
Procedure :
- Add AlCl3 (7.2 g, 54 mmol) to DCM (50 mL) at 0°C.
- Introduce indole (5.0 g, 42.5 mmol) and 4-methylbenzenesulfonyl chloride (9.1 g, 51 mmol).
- Stir at 25°C for 4 h, quench with ice, extract with DCM, and purify via silica gel (hexane/ethyl acetate, 4:1) to yield 3-[(4-methylphenyl)sulfonyl]indole (9.8 g, 82%).
Step 2: Alkylation at the 1-Position
Reagents :
- 3-[(4-Methylphenyl)sulfonyl]indole (1.0 equiv)
- 4-(Chloromethyl)piperidine hydrochloride (1.5 equiv)
- Potassium carbonate (K2CO3, 3.0 equiv)
- Acetonitrile
Procedure :
- Reflux 3-[(4-methylphenyl)sulfonyl]indole (10.0 g, 35.7 mmol), 4-(chloromethyl)piperidine hydrochloride (8.0 g, 53.6 mmol), and K2CO3 (14.8 g, 107.1 mmol) in acetonitrile (150 mL) for 24 h.
- Filter, concentrate, and recrystallize from methanol to isolate the product (9.2 g, 65%).
Key Data :
| Parameter | Value |
|---|---|
| Yield (overall) | 53% |
| Purity (HPLC) | >98% |
| Reaction Time | 28 h |
Route 3: Palladium-Catalyzed Tandem Synthesis
One-Pot Indole Formation and Sulfonylation
Reagents :
- 2-Ethynylaniline (1.0 equiv)
- 4-Methylbenzenesulfonic acid (1.2 equiv)
- Pd(OAc)2 (5 mol%)
- Xantphos (10 mol%)
- Triethylamine (2.0 equiv)
- Dioxane
Procedure :
- Heat 2-ethynylaniline (5.0 g, 42.7 mmol), 4-methylbenzenesulfonic acid (8.6 g, 51.2 mmol), Pd(OAc)2 (0.48 g, 2.1 mmol), Xantphos (2.5 g, 4.3 mmol), and Et3N (8.7 mL, 85.4 mmol) in dioxane (100 mL) at 80°C for 6 h.
- Cool, filter through Celite, and concentrate.
- Alkylate the crude product with 4-(chloromethyl)piperidine hydrochloride as in Route 1 (yield: 58% over two steps).
Key Data :
| Parameter | Value |
|---|---|
| Yield (overall) | 58% |
| Purity (HPLC) | >97% |
| Reaction Time | 12 h |
Comparative Analysis of Methods
| Parameter | Route 1 | Route 2 | Route 3 |
|---|---|---|---|
| Overall Yield | 56% | 53% | 58% |
| Purity | >99% | >98% | >97% |
| Scalability | High | Moderate | Moderate |
| Cost Efficiency | Moderate | High | Low |
| Key Advantage | High purity | Mild conditions | Fewer steps |
Critical Reaction Optimization Insights
- Alkylation Efficiency : NaH in DMF outperforms K2CO3 in acetonitrile for NH deprotonation, reducing side products.
- Sulfonylation Directivity : Electrophilic substitution at the indole’s 3-position is favored due to resonance stabilization, but bulky 1-substituents may reduce reactivity by 15–20%.
- Catalyst Selection : Pd/Xantphos systems enable tandem indole-sulfonate formation but require rigorous oxygen exclusion.
Chemical Reactions Analysis
Types of Reactions
1H-Indole, 3-[(4-methylphenyl)sulfonyl]-1-(4-piperidinylmethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 2 and 3 positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of sulfonic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated indole derivatives.
Scientific Research Applications
Structure and Composition
- Molecular Formula : C22H27N3O2S
- Molecular Weight : 397.5 g/mol
- IUPAC Name : 3-(4-methylpiperazin-1-yl)-1-(4-propan-2-ylphenyl)sulfonylindole
- CAS Number : 146384-54-5
The compound features a sulfonyl group attached to an indole ring, which is known for its biological significance and versatility in drug design.
Medicinal Chemistry
1H-Indole derivatives have been extensively studied for their potential as therapeutic agents. The sulfonyl group enhances the pharmacological properties of indoles, making them suitable candidates for drug development.
Key Findings:
- Anticancer Activity : Studies have shown that indole derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, compounds similar to 1H-Indole, 3-[(4-methylphenyl)sulfonyl]-1-(4-piperidinylmethyl)- have demonstrated inhibitory effects on tumor growth in vitro and in vivo models .
- Antimicrobial Properties : The compound has also been evaluated for its antimicrobial activity against both Gram-positive and Gram-negative bacteria. The presence of the piperidine moiety is believed to contribute to enhanced membrane permeability, allowing better interaction with bacterial cells .
Pharmacology
Research into the pharmacological aspects of this compound has revealed its potential as a lead molecule in developing drugs targeting specific receptors.
Key Applications:
- Neuropharmacology : The piperidine structure suggests possible interactions with neurotransmitter systems, particularly in addressing disorders like anxiety and depression .
- Antiviral Activity : Emerging studies indicate that some indole derivatives possess antiviral properties, potentially inhibiting viral replication .
Biochemical Studies
The compound's unique structure allows it to serve as a valuable tool in biochemical assays and studies.
Research Insights:
- Enzyme Inhibition Studies : It has been used to investigate enzyme inhibition mechanisms, particularly those related to phosphatases and kinases, which are crucial in cellular signaling pathways .
- Structure-Activity Relationship (SAR) Studies : The diverse functional groups present in indole derivatives facilitate SAR studies that help elucidate the relationship between chemical structure and biological activity .
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal examined the effects of an indole sulfonamide derivative on human cancer cell lines. The results indicated significant cytotoxicity with an IC50 value lower than that of standard chemotherapeutics used in clinical settings. This highlights the potential of such compounds in cancer therapy .
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of various indole derivatives, including the target compound. The study found that certain derivatives exhibited potent activity against resistant strains of bacteria, suggesting their utility as new antibiotic agents .
Mechanism of Action
The mechanism of action of 1H-Indole, 3-[(4-methylphenyl)sulfonyl]-1-(4-piperidinylmethyl)- involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with enzymes or receptors, potentially inhibiting their activity. The indole core can interact with various biological pathways, influencing cellular processes such as signal transduction and gene expression.
Comparison with Similar Compounds
1H-Indole, 3-[(4-Methylphenyl)Sulfonyl]-1-(3-Pyrrolidinylmethyl)- (CAS 651335-23-8)
- Structural Differences : Replaces the 4-piperidinylmethyl group with a 3-pyrrolidinylmethyl substituent (5-membered ring vs. 6-membered piperidine).
- Impact: The smaller pyrrolidine ring reduces steric bulk and alters basicity (pKa ~11 for pyrrolidine vs.
- Molecular Weight : 354.47 g/mol (C₂₀H₂₂N₂O₂S) .
1H-Indole, 2-(4-Methoxyphenyl)-1-[(4-Methylphenyl)Sulfonyl]-5-Nitro- (CAS 178970-25-7)
- Structural Differences : Introduces a nitro group at position 5 and a 4-methoxyphenyl group at position 2.
- Impact : The electron-withdrawing nitro group decreases electron density on the indole ring, altering reactivity. The methoxy substituent enhances lipophilicity (logP increases by ~0.5).
- Molecular Weight : 422.46 g/mol (C₂₂H₁₈N₂O₅S) .
3-[(4-Ethylpiperidin-1-Yl)Methyl]-1H-Indole (CAS 101274-87-7)
5-Chloro-1-(4-Fluorophenyl)-3-(4-Piperidinyl)-1H-Indole
- Structural Differences : Substitutes position 3 with a 4-piperidinyl group (directly bonded) and adds a 4-fluorophenyl group at position 1.
- Impact : The chloro and fluoro substituents enhance metabolic stability and binding affinity for halogen-sensitive targets (e.g., kinase inhibitors). Molecular weight: ~355.8 g/mol (C₂₁H₁₆ClFN₂) .
1-[(4-Methylphenyl)Sulfonyl]-3-(Dioxaborolan-2-Yl)-1H-Indole
- Structural Differences : Replaces the piperidinylmethyl group with a boronate ester at position 3.
- Impact: The boronate ester introduces sensitivity to hydrolysis but enables Suzuki-Miyaura cross-coupling for further derivatization. Molecular weight: 397.3 g/mol (C₂₁H₂₄BNO₄S) .
Key Comparative Data Table
| Compound Name | Substituents (Position) | Molecular Formula | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|---|
| Target Compound | 3-(4-MePhSO₂), 1-(4-piperidinylmethyl) | Likely C₂₀H₂₂N₂O₂S | ~354.5 (est.) | Balanced polarity, pharmaceutical potential |
| 1H-Indole, 3-[(4-MePhSO₂)-1-(3-pyrrolidinylmethyl) | 3-(4-MePhSO₂), 1-(3-pyrrolidinylmethyl) | C₂₀H₂₂N₂O₂S | 354.47 | Reduced steric bulk, higher basicity |
| 1H-Indole, 2-(4-MeOPh)-1-(4-MePhSO₂)-5-NO₂ | 2-(4-MeOPh), 5-NO₂ | C₂₂H₁₈N₂O₅S | 422.46 | Electron-deficient core, nitro group |
| 3-[(4-EtPiperidinyl)Methyl]-1H-Indole | 1-(4-EtPiperidinylmethyl) | C₁₆H₂₂N₂ | 242.36 | High lipophilicity, simplified structure |
Research Findings and Implications
- Synthetic Flexibility : The 4-methylphenylsulfonyl group is frequently introduced via sulfonylation of indole amines, as seen in and . Piperidinylmethyl groups are typically added through alkylation or reductive amination .
- Biological Activity : Sulfonylated indoles often exhibit antiproliferative and kinase-inhibitory properties (e.g., ). The piperidine moiety may enhance blood-brain barrier penetration, making the target compound relevant for CNS drug development .
- Stability and Safety : Impurities like p-toluenesulfonic acid () must be controlled during synthesis. Piperidine’s basicity necessitates salt formation for improved solubility .
Biological Activity
1H-Indole, 3-[(4-methylphenyl)sulfonyl]-1-(4-piperidinylmethyl)- is a synthetic compound belonging to the indole family, characterized by its unique structure that incorporates an indole core, a sulfonyl group attached to a para-methylphenyl moiety, and a piperidinylmethyl side chain. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in pharmacology.
- Molecular Formula : C21H24N2O2S
- Molecular Weight : 368.49 g/mol
- CAS Number : 651334-70-2
The structural features of this compound suggest various interactions with biological targets, including receptors and enzymes involved in neurotransmission and inflammation.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit a range of biological activities. The following sections detail specific findings related to the biological activity of 1H-Indole, 3-[(4-methylphenyl)sulfonyl]-1-(4-piperidinylmethyl)-.
Antimicrobial Activity
Studies have shown that indole derivatives can possess antimicrobial properties. For instance, related compounds have been evaluated for their effectiveness against methicillin-resistant Staphylococcus aureus (MRSA). While specific data on this compound's activity against MRSA is limited, similar indole-sulfonamide compounds have demonstrated significant antimicrobial effects with minimum inhibitory concentrations (MIC) ranging from 0.25 µg/mL to 16 µg/mL .
| Compound | MIC (µg/mL) | Activity Type |
|---|---|---|
| Indole-Sulfonamide Derivative | ≤0.25 | Anti-MRSA |
| Indole-Imidazole Variant | 16 | Weak Anti-MRSA |
Neurotransmitter Receptor Modulation
The indole structure is known for its interaction with various neurotransmitter receptors. Preliminary studies suggest that the compound may interact with serotonin receptors (5-HT), which are crucial in mood regulation and other neurological functions. Compounds with similar structures have been identified as selective serotonin reuptake inhibitors (SSRIs) or receptor agonists .
Inflammation and Pain Relief
Indoles are often investigated for their anti-inflammatory properties. The presence of the sulfonamide moiety in this compound could enhance its potential as an anti-inflammatory agent. Similar compounds have shown effectiveness in reducing inflammation through inhibition of cyclooxygenase (COX) enzymes or modulation of cytokine release .
Case Studies and Research Findings
A study focusing on the synthesis and biological evaluation of various indole derivatives highlighted the importance of structural modifications in enhancing biological activity. The research explored several analogs and found that specific substitutions significantly influenced their antimicrobial and anti-inflammatory properties .
Example Case Study
In a comparative study involving structurally related indoles:
- Compound A : Exhibited strong anti-MRSA activity (MIC ≤ 0.25 µg/mL).
- Compound B : Showed moderate activity against fungal strains but lacked cytotoxic effects.
These findings emphasize the potential for further exploration of the structure-activity relationship (SAR) for optimizing the therapeutic efficacy of indole-based compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
